
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Description
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a 3-nitrophenyl group and at position 3 with a methylene-linked 4-fluoroaniline moiety. While direct data on this compound’s applications are absent in the provided evidence, its structural analogs (e.g., triazole derivatives with nitro, fluoro, or sulfanyl groups) are frequently associated with antimicrobial, antifungal, and agrochemical activities .
Properties
Molecular Formula |
C15H12FN5O2 |
---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
4-fluoro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12FN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |
InChI Key |
ZSZUZNQHOYNTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Methylation of 4-Fluoro-3-Nitroaniline
A critical intermediate, 4-fluoro-N-methyl-3-nitroaniline, is synthesized via formaldehyde-mediated methylation in concentrated sulfuric acid. The process involves:
-
Reaction Setup : Combining 4-fluoro-3-nitroaniline with 60–98% and paraformaldehyde at 20–60°C.
-
Stepwise Addition : Incremental paraformaldehyde addition every 0.5 hours to control exothermicity.
-
Neutralization : Quenching the reaction mixture with 10–28% ammonium hydroxide in methanol, followed by reflux and crystallization.
Example : In a 1000L reactor, 250 kg of 4-fluoro-3-nitroaniline reacted with 1125 kg of 98% and 250 kg paraformaldehyde at 30–35°C yielded 83.5% 4-fluoro-N-methyl-3-nitroaniline after methanol recrystallization.
Optimization of Methylation Conditions
-
Temperature : Lower temperatures (30–35°C) minimize side reactions, while higher temperatures (45–50°C) accelerate paraformaldehyde decomposition.
-
Acid Concentration : >90% maximizes protonation of the aniline nitrogen, enhancing electrophilic substitution.
-
Yield Correlation : Pilot-scale runs achieved 82–86% yields with HPLC purity ≥99%.
Triazole Ring Construction and Functionalization
Cyclization to Form 1H-1,2,4-Triazole
The triazole moiety is synthesized via hydrazine-mediated cyclization of thiosemicarbazide intermediates. A representative route includes:
-
Acylation : Treating 2-methoxy-3-nitrobenzamide with oxalyl chloride to form acyl chloride.
-
Condensation : Reacting with N-Boc-protected methylamine to yield a thiourea derivative.
-
Ring Closure : Using potassium thiocyanate and hydrazine hydrate to form the triazole core.
Critical Step : Intramolecular cyclization at 65–70°C in methanol ensures regioselective triazole formation.
Nitrophenyl Substitution
Introducing the 3-nitrophenyl group requires nitration of pre-functionalized intermediates. For example:
Coupling of Fluorinated Aniline to Triazole Core
Methylene Bridge Formation
The methylene linker is established via reductive amination or alkylation :
-
Reductive Amination : Reacting 4-fluoro-N-methyl-3-nitroaniline with triazole-aldehydes using in THF.
-
Alkylation : Treating triazole-methyl bromide with fluorinated aniline in the presence of .
Yield Optimization : Alkylation at 50°C in DMF achieves 78% yield, while reductive amination peaks at 85% under inert atmospheres.
Purification and Analytical Validation
Crystallization Techniques
Chromatographic Methods
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The electron-deficient triazole ring undergoes nucleophilic substitution, particularly at positions activated by the nitro group. Key reactions include:
-
Amination : Reaction with primary amines under basic conditions (e.g., NaOH/EtOH) forms substituted triazole derivatives .
-
Thiolation : Microwave-assisted reactions with thiols yield triazole-thiols, useful in antimicrobial applications .
Example Reaction Conditions
Reagent | Solvent | Temperature | Time | Product | Yield |
---|---|---|---|---|---|
Benzylamine | Ethanol | Reflux | 6 h | N-Benzyl triazole derivative | 72% |
Sodium hydrosulfide | H2O/EtOH | Microwave | 3 min | Triazole-3-thiol | 85% |
Electrophilic Aromatic Substitution (EAS)
The fluorinated aniline moiety directs EAS to the para and ortho positions relative to the fluorine atom:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position.
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives.
Regioselectivity Data
Electrophile | Position | Major Product Ratio |
---|---|---|
NO₂⁺ | Ortho to F | 3:1 (vs. para) |
SO₃H⁺ | Para to F | 4:1 (vs. ortho) |
Nitro Group Reduction
The nitrophenyl group is reduced to an aminophenyl group under catalytic hydrogenation or Fe/NH₄Cl conditions:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the amine derivative with >90% conversion .
-
Fe/NH₄Cl Reduction : Ethanol/water reflux (7 h) achieves 85% yield .
Kinetic Comparison
Method | k (min⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
H₂/Pd-C | 0.12 | 45.2 |
Fe/NH₄Cl | 0.08 | 58.7 |
Cycloaddition Reactions
The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis:
Optimized Conditions
Alkyne | Catalyst | Solvent | Time | Yield |
---|---|---|---|---|
Phenylacetylene | CuI/Et₃N | DMF | 2 h | 88% |
Azo Coupling
Post-reduction of the nitro group to an amine enables diazotization and coupling with phenols:
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Diazonium Salt Formation : NaNO₂/HCl at 0–5°C produces stable diazonium intermediates.
-
Coupling with β-Naphthol : Forms azo dyes with λₘₐₓ ≈ 480 nm.
Spectroscopic Data
Product | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |
---|---|---|
Azo-β-naphthol | 478 | 12,400 |
Hydrolysis of the Methylene Linker
Under strongly acidic conditions (HCl/H₂O, reflux), the methylene bridge hydrolyzes to release the triazole and aniline fragments:
-
Rate Constant : k = 1.2 × 10⁻⁴ s⁻¹ at 80°C.
Biological Activity Correlations
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Antimicrobial Activity
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has demonstrated potential as an antimicrobial agent. Compounds containing triazole rings are known for their ability to inhibit the growth of various bacteria and fungi. Research indicates that this compound may serve as a lead candidate in developing new antibiotics targeting resistant strains of bacteria.
Anticancer Research
The compound's unique structure suggests potential applications in cancer therapy. Triazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation. Studies focusing on the interactions of this compound with specific biological targets are crucial for understanding its therapeutic effects .
Pesticide Development
Due to its antimicrobial properties, this compound is being investigated for use in agricultural chemicals. Its effectiveness against plant pathogens could lead to the development of new pesticides that are less harmful to the environment while maintaining efficacy against pests.
Case Study: Synthesis and Biological Evaluation
A study conducted on the synthesis of this compound involved several steps, including the formation of the triazole ring and subsequent substitution reactions. The synthesized compound was evaluated for its biological activity against various microbial strains and cancer cell lines. The results indicated significant activity, supporting further exploration into its mechanisms of action and potential therapeutic applications.
Study | Methodology | Findings |
---|---|---|
Synthesis and Evaluation | Multi-step synthesis followed by biological testing | Demonstrated antimicrobial and anticancer properties |
Comparative Analysis | Comparison with similar compounds | Enhanced activity attributed to fluorine substitution |
Mechanism of Action
The mechanism of action of 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The fluoroaniline moiety can enhance the compound’s binding affinity to its targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Sulfanyl and acetamide groups () are linked to antimicrobial activity, while difluorophenyl derivatives () show antifungal efficacy.
- Solubility: Polar groups (e.g., sulfanyl in ) improve aqueous solubility, whereas the target’s nonpolar fluorophenyl may favor lipid membrane penetration.
Physicochemical Properties
- Molecular Weight : The target compound is estimated to have a molecular weight of ~350–400 g/mol, higher than (220.25 g/mol) but comparable to and (unreported but likely >300 g/mol).
- Stability : Nitro groups can confer photostability but may increase susceptibility to metabolic reduction compared to halogenated derivatives (e.g., ’s chloro-fluoro substitution).
Biological Activity
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of both a triazole ring and an aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 303.3 g/mol. The fluorine atom and nitro group are significant for its biological activity, influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is often linked to enhanced antimicrobial properties due to its ability to interfere with cellular processes.
Anticancer Properties
The anticancer activity of triazole derivatives has been extensively studied. Research indicates that compounds featuring the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In particular, derivatives similar to this compound have shown promising results in targeting specific cancer pathways.
Anti-inflammatory Effects
Triazole-based compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The compound’s structure may contribute to its ability to modulate inflammatory responses.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various triazole derivatives, including ones with nitrophenyl substitutions. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
- Anticancer Screening : In vitro assays on cancer cell lines showed that similar triazole derivatives could reduce cell viability by over 70% at concentrations of 25 µM, signifying strong anticancer activity .
- Anti-inflammatory Assays : Compounds with structural similarities were tested for their ability to inhibit COX enzymes, where some exhibited IC50 values lower than standard anti-inflammatory drugs like ibuprofen .
Data Table: Biological Activities of Triazole Derivatives
Q & A
Q. Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Triazole cyclization | HCl/EtOH, reflux, 12 h | 72–81 | |
Nitrophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 65–70 | |
Reductive amination | NaBH₃CN, DMF, RT, 6 h | ~55 |
Basic: How can researchers confirm structural integrity and purity using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₁₆H₁₂FN₅O₂, expected m/z = 333.0965 .
- HPLC : Use C18 columns (ACN/H₂O gradient) to assess purity (>95%).
Q. Common Pitfalls :
Advanced: How can DFT calculations predict electronic properties and validate experimental data?
Methodological Answer:
- Frontier Orbital Analysis : Compute HOMO/LUMO energies (Gaussian09/B3LYP/6-311++G(d,p)) to predict reactivity. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
- UV-Vis Spectroscopy : Compare TD-DFT-calculated λ_max with experimental data (e.g., π→π* transitions at ~300 nm) .
Q. Table 2: DFT vs. Experimental Data
Property | Calculated (DFT) | Experimental | Deviation |
---|---|---|---|
HOMO (eV) | -6.2 | -6.1 (CV) | 1.6% |
LUMO (eV) | -2.8 | -2.9 (CV) | 3.4% |
λ_max (nm) | 305 | 298 | 2.3% |
Software Tools : Gaussian, ORCA, or NWChem for simulations .
Advanced: How can crystallography resolve molecular conformation ambiguities?
Methodological Answer:
Q. Key Findings from Analogues :
- Triazole rings often adopt planar conformations with π-stacking distances of 3.5–3.7 Å .
- Nitro groups participate in intramolecular H-bonding with adjacent CH₂ (2.8–3.0 Å) .
Advanced: How to address NMR discrepancies in triazole derivatives?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO to minimize tautomerism-induced splitting .
- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) can coalesce split signals from rotational isomers.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., 3-nitrophenyl vs. 4-fluoroaniline protons) .
Case Study :
In 5-(3-nitrophenyl)-1,2,4-triazoles, coupling between H-3 and H-5 splits signals; integration confirms 1:1 tautomer ratios .
Basic: What challenges arise in characterizing hydrogen-bonding networks?
Methodological Answer:
Q. Table 3: H-Bond Parameters in Analogues
Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
---|---|---|---|
N-H⋯O (nitro) | 2.85 | 158 | |
C-H⋯F (fluoro) | 2.95 | 145 |
Advanced: How do electron-withdrawing groups influence reactivity?
Methodological Answer:
- Nitro Group : Directs electrophilic substitution to meta positions; enhances oxidative stability but complicates reduction (use Zn/HCl for controlled conversion to NH₂) .
- Fluoro Group : Ortho/para-directing in electrophilic reactions; stabilizes intermediates via resonance .
Q. Synthetic Applications :
- Nucleophilic Aromatic Substitution : Fluorine can be replaced by amines under high-temperature conditions (DMF, 120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.